molecular formula C11H9Cl2CuN3O2S B10768345 dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea

dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea

Cat. No.: B10768345
M. Wt: 381.7 g/mol
InChI Key: HZRXQEVFXXQYFS-KHDHKOIVSA-L
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Description

Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea is a complex compound that combines copper with a chromone derivative and thiourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea typically involves the reaction of copper chloride with [(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce copper(I) complexes .

Mechanism of Action

The mechanism of action of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea involves the interaction of the copper center with various molecular targets. The copper can participate in redox reactions, altering the oxidation state of other molecules. The thiourea and chromone ligands can also interact with biological targets, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other copper-thiourea complexes and chromone derivatives. Examples include:

Uniqueness

Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea is unique due to the combination of a copper center with both a chromone and a thiourea ligand. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h1-6H,(H3,12,14,17);2*1H;/q;;;+2/p-2/b13-5-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXQEVFXXQYFS-KHDHKOIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N\NC(=S)N.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2CuN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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